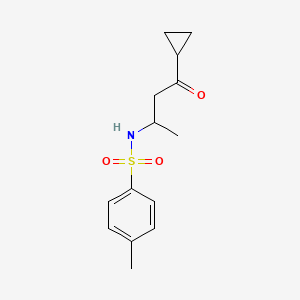
Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with various functional groups attached, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- typically involves multiple steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl-containing reagents and appropriate catalysts.
Addition of the Methyl and Oxopropyl Groups: These groups can be introduced through alkylation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and cyclopropyl groups.
Reduction: Reduction reactions can occur at the oxopropyl group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe for studying enzyme interactions.
Medicine: Potential use as an antibiotic or anti-inflammatory agent.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biochemical pathways in microorganisms or cells.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, used widely in medicinal chemistry.
N-(Cyclopropyl)-benzenesulfonamide: A simpler analog with similar structural features.
4-Methylbenzenesulfonamide: Another analog with a methyl group attached to the benzene ring.
Uniqueness
Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
654643-37-5 |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
N-(4-cyclopropyl-4-oxobutan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19NO3S/c1-10-3-7-13(8-4-10)19(17,18)15-11(2)9-14(16)12-5-6-12/h3-4,7-8,11-12,15H,5-6,9H2,1-2H3 |
InChI Key |
GCRBQEUXLOWEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


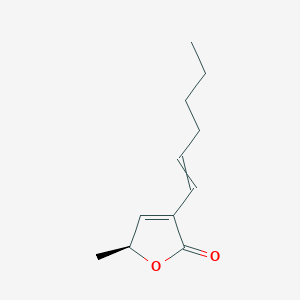
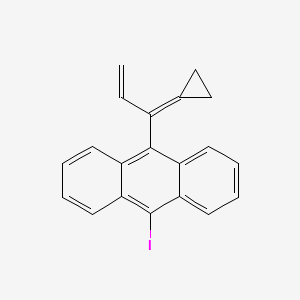

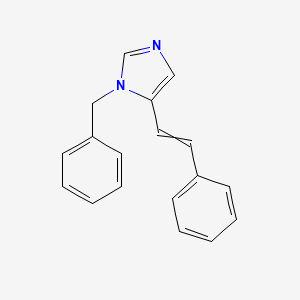
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
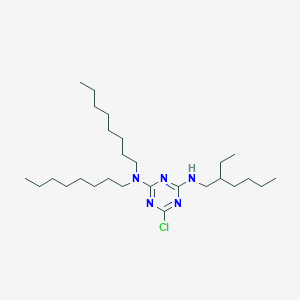

![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
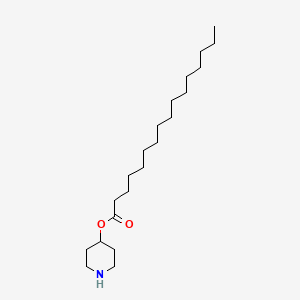
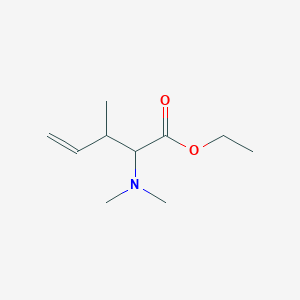
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
